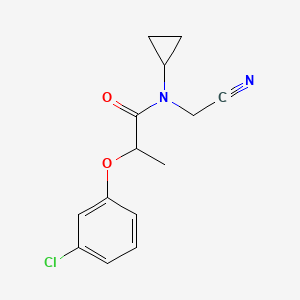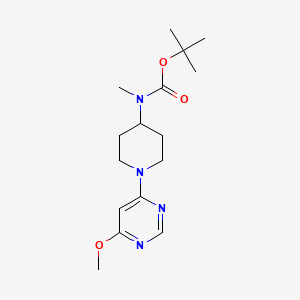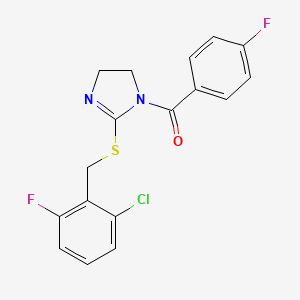![molecular formula C22H23NO4S B2786010 Methyl 3-(4-(pentyloxy)benzamido)benzo[b]thiophene-2-carboxylate CAS No. 477556-23-3](/img/structure/B2786010.png)
Methyl 3-(4-(pentyloxy)benzamido)benzo[b]thiophene-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-(4-(pentyloxy)benzamido)benzo[b]thiophene-2-carboxylate is a complex organic compound that belongs to the class of benzo[b]thiophene derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. The unique structure of this compound, which includes a benzo[b]thiophene core, a pentyloxybenzamido group, and a carboxylate ester, makes it a valuable subject for scientific research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(4-(pentyloxy)benzamido)benzo[b]thiophene-2-carboxylate typically involves multiple steps, starting from commercially available precursors. One common method involves the formation of the benzo[b]thiophene core through a cyclization reaction, followed by the introduction of the pentyloxybenzamido group via an amide coupling reaction. The final step involves esterification to form the carboxylate ester.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to increase yield and reduce costs. This often includes the use of catalysts and specific reaction conditions to enhance the efficiency of each step. The use of continuous flow reactors and automated synthesis platforms can also be employed to scale up the production process.
化学反応の分析
Types of Reactions: Methyl 3-(4-(pentyloxy)benzamido)benzo[b]thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into more reactive forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
科学的研究の応用
Methyl 3-(4-(pentyloxy)benzamido)benzo[b]thiophene-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for drug discovery and development, particularly in the fields of oncology and infectious diseases.
Medicine: It has potential therapeutic applications due to its ability to interact with specific biological targets.
Industry: The compound can be used in the development of new materials with unique properties, such as organic semiconductors and light-emitting diodes (LEDs).
作用機序
The mechanism of action of Methyl 3-(4-(pentyloxy)benzamido)benzo[b]thiophene-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
類似化合物との比較
Methyl benzo[b]thiophene-2-carboxylate: A simpler analog that lacks the pentyloxybenzamido group.
Benzo[b]thiophene-2-carboxylic acid methyl ester: Another related compound with similar core structure but different functional groups.
Uniqueness: Methyl 3-(4-(pentyloxy)benzamido)benzo[b]thiophene-2-carboxylate is unique due to the presence of the pentyloxybenzamido group, which can impart distinct biological activities and chemical properties. This makes it a valuable compound for research and development in various scientific fields.
特性
IUPAC Name |
methyl 3-[(4-pentoxybenzoyl)amino]-1-benzothiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO4S/c1-3-4-7-14-27-16-12-10-15(11-13-16)21(24)23-19-17-8-5-6-9-18(17)28-20(19)22(25)26-2/h5-6,8-13H,3-4,7,14H2,1-2H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWXSPEDETDTXIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)C(=O)NC2=C(SC3=CC=CC=C32)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3,4-dimethoxyphenethyl)-2-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2785931.png)
![N-[1-(pyridin-2-yl)ethyl]cyclopropanamine](/img/structure/B2785932.png)

![6-Isopropyl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2785936.png)

![[4-[(E)-3-(4-chlorophenyl)-3-oxoprop-1-enyl]phenyl] 2-phenylacetate](/img/structure/B2785938.png)

![5-((4-Bromophenyl)(4-ethylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2785940.png)
![[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] (E)-3-[4-(azepan-1-ylsulfonyl)phenyl]prop-2-enoate](/img/structure/B2785942.png)

![3-phenethyl-2-(thiophen-2-yl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2785944.png)
![N-(2,5-difluorophenyl)-1-[(2-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2785947.png)
![2-chloro-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}benzamide](/img/structure/B2785948.png)
